6-Bromo-1H-benzo[d]imidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-benzo[d]imidazole hydrochloride is a chemical compound with the CAS Number: 1215206-73-7 . It has a molecular weight of 233.49 . The IUPAC name for this compound is 5-bromo-1H-benzimidazole hydrochloride .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C7H6BrClN2 . Imidazole, the core structure, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It shows both acidic and basic properties .Scientific Research Applications
Chemical Synthesis
Synthesis of Diazepines : A study by Hara, Itoh, and Itoh (1976) presents a method to synthesize 6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepines, which involves the reaction of 2-amino-7-chloro-5-phenyl-3H-1,4-benzodiazepine with α-bromoketones. This process illustrates the utility of bromo compounds in creating complex heterocyclic structures (Hara, Itoh, & Itoh, 1976).
Imidazole Ring Formation : In the same study, Hara et al. describe a mechanism for imidazole ring formation, highlighting the role of bromo compounds in facilitating this process (Hara, Itoh, & Itoh, 1976).
Antimicrobial Activity
- Tuberculostatic Activity : Gobis et al. (2015) synthesized a series of 1H-benzo[d]imidazole derivatives and evaluated their tuberculostatic activity. Some derivatives showed excellent activity against Mycobacterium tuberculosis and Mycobacterium bovis, highlighting the potential of bromo-benzimidazole derivatives in developing new anti-tubercular agents (Gobis et al., 2015).
Materials Science
- Corrosion Inhibition : Saady et al. (2021) explored the use of imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion, demonstrating the potential of bromo-benzimidazole derivatives in protecting materials from corrosion (Saady et al., 2021).
Additional Research Applications
Cancer Research : Singh et al. (2019) synthesized Ru(II) complexes of substituted benzimidazoles for potential use as anticancer compounds, showcasing the diverse applications of benzimidazole derivatives in medical research (Singh et al., 2019).
Sensor Development : Jeyanthi et al. (2013) developed a ratiometric fluorescent sensor based on a benzimidazole platform for selective recognition of Al3+ ions, illustrating the role of bromo-benzimidazole derivatives in sensor technology (Jeyanthi et al., 2013).
Mechanism of Action
Target of Action
Imidazole derivatives, which include 6-bromo-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can block certain receptors or enzymes, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives have been found to inhibit the activity of key kinases such as egfr, her2, and cdk2 .
Pharmacokinetics
It’s known that imidazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain types of cancer cells .
Action Environment
It’s known that the inhibiting behavior of benzimidazole derivatives can be influenced by energetic effect and blocking of the active surface atoms .
Future Directions
Imidazole-based compounds, including 6-Bromo-1H-benzo[d]imidazole hydrochloride, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
Properties
IUPAC Name |
6-bromo-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYSWUSRKXLSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682048 |
Source
|
Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-73-7 |
Source
|
Record name | 1H-Benzimidazole, 6-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.